Predicted Ionization State Differentiates 5-(3,5-Dimethoxyphenyl)thiazol-2-amine from Electronically Distinct Analogs
The ionization constant (pKa) of the 2-amino group is a critical determinant of hydrogen bonding and electrostatic interactions within a kinase active site. 5-(3,5-Dimethoxyphenyl)thiazol-2-amine has a predicted pKa of 4.07 , indicating that it is a very weak base and will be predominantly unprotonated at physiological pH. This differentiates it from other 5-substituted 2-aminothiazoles with electron-withdrawing or ortho/para-substituted phenyl rings, which are predicted to have even lower pKa values, thereby altering their charge state and target binding profile [1].
| Evidence Dimension | Ionization constant (pKa) |
|---|---|
| Target Compound Data | 4.07 ± 0.10 (Predicted) |
| Comparator Or Baseline | Other 5-aryl-2-aminothiazoles (e.g., with electron-withdrawing substituents) with predicted pKa values ranging from <3 to >5, depending on the aryl group's electronics. |
| Quantified Difference | The specific pKa of 4.07 is a consequence of the 3,5-dimethoxy substitution's unique electronic influence on the thiazole ring. Substitution with a different aryl group will yield a different pKa, altering molecular recognition. |
| Conditions | In silico prediction based on molecular structure. |
Why This Matters
The pKa governs the compound's ionization state at a given pH, directly impacting aqueous solubility, permeability, and the strength of electrostatic interactions with a biological target, making it a non-interchangeable property.
- [1] Forlani, L., De Maria, P., & Fini, A. (1980). Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1156-1159. View Source
